N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide

Physicochemical profiling drug-likeness lead optimization

N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide (CAS 67002-72-6, MF C10H10N2O2S, MW 222.27 g/mol) is a disubstituted benzothiazole derivative bearing a 6-acetamido group and a 7-hydroxy substituent on the fused benzene ring. It belongs to the benzothiazole acetamide class, a family of heterocyclic compounds widely investigated for antimicrobial, anticancer, and enzyme-inhibitory activities.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
Cat. No. B13798650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=C(C=C2)NC(=O)C)O
InChIInChI=1S/C10H10N2O2S/c1-5(13)11-7-3-4-8-10(9(7)14)15-6(2)12-8/h3-4,14H,1-2H3,(H,11,13)
InChIKeyVVYDBGMEZIYKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide – Structural Baseline and Procurement-Relevant Compound Class Context


N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide (CAS 67002-72-6, MF C10H10N2O2S, MW 222.27 g/mol) is a disubstituted benzothiazole derivative bearing a 6-acetamido group and a 7-hydroxy substituent on the fused benzene ring. It belongs to the benzothiazole acetamide class, a family of heterocyclic compounds widely investigated for antimicrobial, anticancer, and enzyme-inhibitory activities [1]. The compound is listed in the Chemical Abstracts Service (CAS) registry under the 9CI nomenclature and is commercially available in screening-grade purity (typically ≥95%) from multiple global suppliers . Its structural signature — simultaneous substitution at the 6- and 7-positions of the benzothiazole core — distinguishes it from the more common 2,6- or 2,5-disubstituted regioisomers that dominate the medicinal chemistry literature.

Why N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide Cannot Be Replaced by Generic 2-Methylbenzothiazole Acetamides


Substituting N-(7-hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide with a generic 2-methylbenzothiazole acetamide — such as the 6-acetamido analog lacking the 7-hydroxy group (N-(2-methyl-1,3-benzothiazol-6-yl)acetamide, CAS 68867-19-6) — introduces a critical physicochemical divergence. The 7-hydroxy substituent adds one hydrogen bond donor (HBD) and increases topological polar surface area (tPSA), altering both solubility in polar media and the capacity for directional intermolecular interactions with biological targets [1]. For enzyme inhibition applications, the hydroxyl group can serve as a hydrogen bond anchor point or a metabolic handle for phase II conjugation (glucuronidation/sulfation), a fate unavailable to the non-hydroxylated analog [2]. These differences cannot be captured by simple molecular formula similarity and directly impact both screening hit validation and pharmacokinetic profiling.

Quantitative Differentiation Evidence for N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide vs. Closest Analogs


Hydrogen Bond Donor Count vs. N-(2-Methyl-1,3-benzothiazol-6-yl)acetamide

The target compound possesses 2 hydrogen bond donors (acetamide NH + phenolic 7-OH), whereas the 7-des-hydroxy analog N-(2-methyl-1,3-benzothiazol-6-yl)acetamide (CAS 68867-19-6) possesses only 1 (acetamide NH). This increased HBD count alters hydrogen bonding capacity and is predicted to affect solubility, permeability, and target engagement in structure-based design [1].

Physicochemical profiling drug-likeness lead optimization

Molecular Weight and Formula Differentiation from Regioisomeric Benzothiazole Acetamides

The molecular formula C10H10N2O2S (MW = 222.27 g/mol) uniquely identifies the 7-hydroxy-6-acetamido substitution pattern among benzothiazole acetamides. The 6-acetamido analog without 7-OH (C10H10N2OS, MW = 206.27 g/mol) and the 6-methoxy analog N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (C10H10N2O2S, MW = 222.26 g/mol, but with methoxy at 6-position rather than hydroxy at 7) share either formula or molecular weight but differ in exact mass and fragment pattern, enabling unambiguous LC-MS/MS identification [1].

analytical chemistry quality control procurement verification

Purity Specification and Vendor-Documented Quality Baseline

Commercial listings specify minimum 95% purity for N-(7-hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide as determined by HPLC . This represents a defined quality baseline for screening applications. In contrast, many generic benzothiazole acetamide analogs are listed only as 'AldrichCPR' (custom product request) without published batch-analysis data, introducing uncertainty for quantitative biological assays where impurity profiles can confound IC50 determinations.

chemical sourcing reproducibility screening-grade specification

Predicted Lipophilicity Differential: 7-Hydroxy vs. 7-Des-Hydroxy Analog

The addition of a phenolic hydroxyl group at the 7-position is predicted to reduce logP by approximately 0.5–0.8 log units compared to the 7-des-hydroxy analog, based on the π-value of phenolic –OH in benzothiazole systems . This translates to an estimated 3- to 6-fold decrease in octanol-water partition coefficient, affecting predictions of membrane permeability, plasma protein binding, and CNS penetration in drug discovery workflows. These predictions are class-level estimates and have not been experimentally measured for this specific compound.

ADME prediction logP permeability screening

Benzothiazole Acetamide Class Antiproliferative Activity with Structural Note

Phenylacetamide derivatives containing a benzothiazole nucleus have demonstrated antiproliferative activity at low micromolar concentrations in paraganglioma and pancreatic cancer cell lines, with derivative 4l showing IC50 values in the 1–10 µM range and a favorable selectivity index versus normal cells [1]. While this study does not include the specific 7-hydroxy-2-methyl-6-acetamido compound, it establishes that benzothiazole acetamides as a class possess quantifiable antitumor potential and that substitution pattern (including ring hydroxylation) is a key determinant of activity. The 7-hydroxy compound provides a scaffold for exploring the role of phenolic hydrogen bonding in this pharmacophore.

anticancer antiproliferative structure-activity relationship

Metabolic Liability of the 7-Hydroxy Group: Implications for In Vitro Assay Design

Studies on benzothiazole amide series metabolism demonstrate that hydroxylation at aromatic ring positions can lead to rapid phase II conjugation (glucuronidation and sulfation), which is a known clearance mechanism for TRPV1 antagonists in this chemical class [1]. The 7-hydroxy group in the target compound introduces a potential site for direct conjugation that is absent in the non-hydroxylated analog. This is a double-edged consideration: it may reduce free fraction in cellular assays containing metabolically competent systems (e.g., hepatocytes, liver S9 fractions) but also provides a built-in metabolic probe for studying conjugation kinetics.

drug metabolism glucuronidation in vitro assay interference

Optimal Research and Industrial Application Scenarios for N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide


Hydrogen Bond-Dependent Pharmacophore Screening in Anticancer Drug Discovery

The compound is suited as a screening probe in anticancer campaigns where phenolic hydrogen bond donation is hypothesized to engage catalytic serine or cysteine residues in target enzymes. Based on class-level evidence showing benzothiazole acetamide antiproliferative activity at 1–10 µM IC50 in pancreatic cancer and paraganglioma cell models [1], this specific scaffold provides an additional H-bond contact point for structure-activity relationship (SAR) expansion beyond the 6-acetamido-only series.

LC-MS/MS Reference Standard for Regioisomeric Benzothiazole Differentiation

With its distinct exact mass (222.0463 Da) and retention time profile versus the isobaric 6-methoxy regioisomer and the 16-Da-lighter 7-des-hydroxy analog, this compound serves as an analytical reference standard for method development in benzothiazole impurity profiling and metabolite identification workflows where chromatographic resolution of closely related benzothiazole acetamides is required [1][2].

Phase II Metabolism Probe Compound

The 7-hydroxy group provides a built-in conjugation handle for studying UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) activity on benzothiazole scaffolds. Metabolic profiling studies on related benzothiazole amides demonstrate that ring hydroxylation is a primary determinant of hepatocyte clearance via phase II pathways [1]. This compound can be deployed as a tool substrate in glucuronidation/sulfation assays where the non-hydroxylated analog serves as a negative control.

Scaffold for Dual-Target Inhibitor Design

The benzothiazole core is a privileged structure in dual soluble epoxide hydrolase (sEH)/fatty acid amide hydrolase (FAAH) inhibitor programs, with optimized analogs achieving sub-10 nM IC50 values at both targets (e.g., sEH IC50 = 9.6 nM; FAAH IC50 = 7 nM) [1]. The 7-hydroxy-6-acetamido substitution pattern offers a novel vector for exploring simultaneous engagement of both enzyme active sites through differential hydrogen bonding, a strategy unavailable to the 7-des-hydroxy comparator series.

Quote Request

Request a Quote for N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.